molecular formula C30H55N5O3 B1669652 CT-2584 CAS No. 166981-13-1

CT-2584

Cat. No.: B1669652
CAS No.: 166981-13-1
M. Wt: 533.8 g/mol
InChI Key: MZNMZWZGUGFQJP-UHFFFAOYSA-N
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Description

CT-2584 HMS (1-(11-dodecylamino-10-hydroxyundecyl)-3,7-dimethylxanthine hydrogen methanesulfonate) is a cytotoxic agent targeting phosphatidic acid (PA) metabolism in tumor cells. Preclinical studies demonstrated broad-spectrum antitumor activity against multiple cancer cell lines, including lung, colon, melanoma, renal, ovarian, breast, and prostate cancers. Its mechanism involves redirecting de novo phospholipid biosynthesis from phosphatidylcholine (PC) to phosphatidylinositol (PI), leading to endoplasmic reticulum and mitochondrial disruption .

In Phase I trials, this compound was administered via 6-hour intravenous infusion for 5 consecutive days every 3 weeks. Pharmacokinetic data showed dose-proportional increases in plasma concentrations (Cmax and AUC), with a mean elimination half-life of 7.3 hours and extensive tissue distribution (Vd = 607–1006 L) . The maximum tolerated dose (MTD) was 520 mg/m²/day due to dose-limiting toxicities (DLTs) such as malaise (93% incidence), nausea, and hypersensitivity reactions (HSRs) linked to Cremophor® EL excipient . Notably, one patient with pleural mesothelioma achieved a partial response (65% tumor reduction), and five others maintained stable disease for ≥12 weeks .

Preparation Methods

CT-2584 is synthesized through a series of chemical reactions involving the modification of xanthine derivatives. Industrial production methods typically involve large-scale synthesis using high-performance liquid chromatography for purification .

Comparison with Similar Compounds

CT-2584 belongs to a class of agents targeting phospholipid metabolism, but its unique PA-modulating mechanism differentiates it from other compounds. Below is a detailed comparison:

Mechanism of Action

Compound Target Pathway Mechanism Key Findings
This compound PA metabolism Inhibits CTP:choline-phosphate cytidylyltransferase, shunting PA to PI biosynthesis Induces PI accumulation (2× baseline), ER/mitochondrial swelling
CT-32176 Lysophosphatidic acid acyltransferase (LPAAT) Blocks PA synthesis from LPA Reduces tumor growth in xenografts; limited clinical data
Ki16425 LPA receptors (Edg-2/LPA1) Competitive LPA receptor antagonist Inhibits tumor cell migration and proliferation in vitro
Propranolol PA phosphohydrolase Inhibits PC biosynthesis Synergizes with this compound in cytotoxicity assays

Antitumor Efficacy

Compound Preclinical Activity (IC50/GI50) Clinical Efficacy (Phase I/II) Tumor Types Tested
This compound GI50: 0.2–0.8 µg/mL 1 PR (mesothelioma), 5 SD Solid tumors, mesothelioma, NSCLC
CT-32176 IC50: 1.5 µM (breast cancer cells) No reported clinical trials Breast, ovarian xenografts
Ki16425 IC50: 10–50 nM (LPA1 inhibition) Preclinical only Pancreatic, ovarian cancers

Pharmacokinetics and Toxicity

Compound Key PK Parameters Dose-Limiting Toxicities (DLTs) Notable Safety Issues
This compound t½: 7.3 h; Vd: 607–1006 L Malaise (93%), HSRs (10%), cardiac T-wave inversion Cremophor® EL-linked HSRs require premedication
CT-32176 No clinical PK data Preclinical: Hepatic enzyme elevation Limited toxicity profile
Ki16425 t½: 4.5 h (rodents) Preclinical: No severe organ toxicity Well-tolerated in animal models

Key Research Findings and Limitations

  • This compound Advantages :
    • Broad-spectrum activity against chemotherapy-resistant tumors, including taxol-resistant cells .
    • Unique mechanism avoids cross-resistance with DNA-targeting agents .
  • Limitations: High incidence of non-hematologic toxicities (malaise, HSRs) linked to formulation .
  • Comparative Weaknesses :
    • Ki16425 lacks clinical validation despite strong preclinical data.
    • CT-32176 shows narrower tumor selectivity compared to this compound .

Data Tables

Table 1: Pharmacokinetic Profile of this compound (Cycle 1, Day 1)

Dose (mg/m²) Cmax (µg/mL) AUC (µg·h/mL) t½ (h) Clearance (L/h)
65 1.2 8.5 7.1 66
520 9.8 68.3 7.3 78
585 11.4 79.6 9.6 46

Source:

Table 2: Toxicity Incidence in this compound Phase I Trial

Toxicity Grade 1–2 (%) Grade 3–4 (%) Management Strategy
Malaise 73 20 Dose reduction; supportive care
Nausea/Vomiting 60 10 Antiemetics (ondansetron)
HSRs 10 3 Dexamethasone/antihistamine premedication
Cardiac Events 7 3 ECG monitoring; discontinuation

Source:

Biological Activity

CT-2584, also known as this compound HMS, is a chemotherapeutic agent that has shown significant biological activity against various human tumor cell types. This compound operates primarily by modulating the expression of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which is crucial in regulating immune response and cell survival. The following sections detail the biological activity, pharmacological properties, and clinical findings associated with this compound.

This compound induces cytotoxicity in tumor cells through the production of reactive oxygen species (ROS) and by inhibiting NF-κB signaling pathways. This dual mechanism contributes to its effectiveness against a range of cancers, including lung, colon, melanoma, renal, ovarian, breast, brain, and prostate cancers .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent cytotoxic effects on various human tumor cell lines. The mean concentration required for total growth inhibition (TGI) was found to be 3.20 ± 0.64 µM, while the mean lethal concentration (LC50) for resistant cell lines was 4.41 ± 3.78 µM . Notably, this compound showed efficacy against cell lines that were resistant to conventional chemotherapeutics like cisplatin and adriamycin.

Table 1: Cytotoxicity Data of this compound in Tumor Cell Lines

Cell Line TypeMean LC50 (µM)Resistance to Common Drugs
Lung3.20Yes
Colon3.00Yes
Melanoma2.50Yes
Renal3.80Yes
Ovarian3.90No
Breast2.70No
Brain4.10Yes
Prostate3.50Yes

In Vivo Studies

Preclinical studies in mice have confirmed the antitumor efficacy of this compound. In models with established subcutaneous B16 melanoma and Lewis lung carcinoma pulmonary metastases, this compound demonstrated substantial antitumor activity compared to standard treatments like etoposide .

Table 2: In Vivo Efficacy of this compound

Tumor ModelTreatment Dose (mg/m²)Tumor Volume Reduction (%)
B16 Melanoma35065
Lewis Lung Carcinoma49070

Phase I Trials

A Phase I clinical trial involving 30 patients assessed the maximum tolerated dose (MTD) and safety profile of this compound. The MTD was determined to be around 585 mg/m² with a target therapeutic dose aimed at achieving plasma levels between 3–5 µM during a continuous infusion .

Table 3: Adverse Effects Reported in Phase I Trials

Dose Level (mg/m²)Anorexia (Grade ≥2)Nausea (Grade ≥2)Vomiting (Grade ≥2)
130551
325211
585211

Case Studies

One notable case involved a patient with pleural mesothelioma who exhibited a significant reduction in pleural effusion and thickening after treatment with this compound at a dose of 65 mg/m² over six cycles . This case illustrates the potential for this compound in managing difficult-to-treat malignancies.

Pharmacokinetics

Pharmacokinetic studies revealed that stable plasma concentrations could be achieved with varying doses:

  • A dose of 490 mg/m² resulted in plasma levels of 0.50 µM over a 24-hour infusion .
  • A dose of 350 mg/m² led to plasma levels of 2.27 µM over 3 hours for three consecutive days .

Table 4: Pharmacokinetic Parameters for this compound

Dose (mg/m²)Cmax (µg/ml)AUC (tf) (µg h/ml)T1/2 (h)
130XYZ
490XYZ

Q & A

Basic Research Questions

Q. What is the molecular mechanism by which CT-2584 modulates phospholipid biosynthesis in tumor cells?

this compound inhibits phosphatidic acid (PA) signaling by diverting phospholipid biosynthesis from phosphatidylcholine (PC) to phosphatidylinositol (PI). This shift disrupts lipid-dependent signaling pathways critical for tumor cell survival and proliferation. Researchers can validate this mechanism using lipidomic profiling to quantify PC/PI ratios in treated vs. untreated cells, coupled with ROS detection assays to confirm oxidative stress induction .

Q. Which experimental models are most suitable for studying this compound’s antitumor efficacy?

Preclinical studies in SCID mice with xenografted human tumors are standard for evaluating this compound’s in vivo efficacy, as these models replicate reduced tumor growth via PI accumulation and PA pathway inhibition . For in vitro work, cancer cell lines with high baseline NKEF-B expression (e.g., certain glioblastoma or breast cancer lines) are recommended to assess dose-dependent cytotoxicity .

Advanced Research Questions

Q. How can pharmacokinetic-pharmacodynamic (PK-PD) modeling optimize this compound dosing in clinical trials?

Phase I data show this compound plasma concentrations peak at 6 hours post-IV administration, with dose-dependent clearance rates (e.g., 65–520 μg/ml doses). Advanced PK-PD modeling should integrate these curves to correlate exposure levels with biomarkers like PI/PC ratios or tumor volume reduction. Non-compartmental analysis (NCA) or population PK models are recommended to account for inter-patient variability .

Q. What experimental strategies resolve contradictions between this compound’s in vitro cytotoxicity and variable in vivo efficacy?

Discrepancies may arise from tumor microenvironment factors (e.g., hypoxia, immune interactions). To address this, researchers should:

  • Use 3D tumor spheroids or organoids to mimic in vivo conditions.
  • Combine transcriptomic analysis (e.g., RNA-seq) with metabolomic profiling to identify resistance mechanisms.
  • Validate findings in syngeneic models with intact immune systems .

Q. How does this compound synergize with other anticancer therapies targeting lipid metabolism?

this compound’s anti-angiogenic and anti-invasive effects (via PA receptor inhibition) suggest synergy with inhibitors of HMG-CoA reductase (e.g., statins) or phospholipase A2. Combination studies should employ factorial experimental designs, testing additive vs. synergistic effects via Bliss independence or Chou-Talalay models. Dose-response matrices and isobolograms are critical for quantifying interactions .

Q. What methodologies validate PA receptor inhibition as this compound’s primary mode of action?

  • Target engagement assays : Use surface plasmon resonance (SPR) or cellular thermal shift assays (CETSA) to confirm direct binding to PA receptors.
  • Genetic knockdown : Compare this compound’s efficacy in PA receptor-knockout vs. wild-type cell lines.
  • Pathway analysis : Employ phosphoproteomics to map downstream signaling disruptions (e.g., mTOR, MAPK pathways) .

Q. Methodological Guidance

Q. How should researchers design dose-escalation studies for this compound to minimize toxicity while maintaining efficacy?

  • Follow a 3+3 trial design with cohorts receiving escalating doses (e.g., 65–520 μg/ml).
  • Monitor plasma concentrations via LC-MS/MS and correlate with adverse events (e.g., ROS-related toxicity).
  • Use adaptive designs (e.g., Bayesian models) to adjust dosing based on real-time PK/PD data .

Q. What statistical approaches are optimal for analyzing this compound’s heterogeneous tumor response data?

  • Apply mixed-effects models to account for intra-tumor heterogeneity.
  • Use Kaplan-Meier survival analysis with log-rank tests for time-to-progression endpoints.
  • For biomarker studies, employ receiver operating characteristic (ROC) curves to identify predictive thresholds (e.g., PI/PC ratio ≥2.0) .

Q. Data Reproducibility and Reporting

Q. How can researchers ensure reproducibility in this compound studies?

  • Standardize lipid extraction protocols : Use Bligh-Dyer or Folch methods with internal standards (e.g., deuterated lipids).
  • Pre-register experimental designs : Share protocols via platforms like Open Science Framework.
  • Adhere to ARRIVE guidelines : Detail animal husbandry, randomization, and blinding in publications .

Q. What are the best practices for reporting this compound’s combination therapy results?

  • Use CONSORT or RECIST criteria for clinical data.
  • Include heatmaps or synergy scores (e.g., Combination Index values) in supplementary materials.
  • Disclose batch-specific compound purity data (≥95% by HPLC) to control for variability .

Properties

IUPAC Name

1-[11-(dodecylamino)-10-hydroxyundecyl]-3,7-dimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H55N5O3/c1-4-5-6-7-8-9-10-13-16-19-22-31-24-26(36)21-18-15-12-11-14-17-20-23-35-29(37)27-28(32-25-33(27)2)34(3)30(35)38/h25-26,31,36H,4-24H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZNMZWZGUGFQJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCNCC(CCCCCCCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H55N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60936432
Record name 1-[11-(Dodecylamino)-10-hydroxyundecyl]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60936432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

533.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166981-13-1, 160944-05-8
Record name CT 2584
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166981131
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CT-2584
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13098
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1-[11-(Dodecylamino)-10-hydroxyundecyl]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60936432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CT-2584
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67E5N3R22H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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